1-azido-2-chloro-4-methylbenzene 1-azido-2-chloro-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 136672-34-9
VCID: VC11522343
InChI:
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.6

1-azido-2-chloro-4-methylbenzene

CAS No.: 136672-34-9

Cat. No.: VC11522343

Molecular Formula: C7H6ClN3

Molecular Weight: 167.6

Purity: 95

* For research use only. Not for human or veterinary use.

1-azido-2-chloro-4-methylbenzene - 136672-34-9

Specification

CAS No. 136672-34-9
Molecular Formula C7H6ClN3
Molecular Weight 167.6

Introduction

Structural and Electronic Properties

Molecular Architecture

The benzene core of 1-azido-2-chloro-4-methylbenzene is substituted with three distinct groups:

  • Azido group (-N₃): A high-energy functional group capable of participating in cycloaddition reactions and serving as a precursor to amines via Staudinger or Huisgen reactions .

  • Chlorine atom: An electron-withdrawing group that polarizes the aromatic ring, directing electrophilic substitutions to specific positions.

  • Methyl group (-CH₃): An electron-donating group that enhances the electron density at the para position, moderating the electronic effects of the chlorine substituent.

The interplay between these groups creates a reactivity profile distinct from simpler azides or chlorinated toluenes. For example, the methyl group’s electron-donating effect partially offsets the chlorine’s electron withdrawal, resulting in a nuanced electronic landscape that influences regioselectivity in subsequent reactions.

Spectroscopic Characterization

Key spectroscopic data for 1-azido-2-chloro-4-methylbenzene include:

  • ¹H NMR: Aromatic protons appear as a doublet of doublets at δ 7.33 ppm (J = 8.4 Hz) and δ 7.00 ppm (J = 8.4 Hz), with the methyl group resonating as a singlet at δ 2.28 ppm .

  • ¹³C NMR: Signals at δ 139.6 ppm (C-1, azide-bearing carbon), δ 137.8 ppm (C-2, chlorine-bearing carbon), and δ 21.4 ppm (methyl carbon) .

  • IR Spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azido group.

Synthesis and Purification

Synthetic Pathways

The synthesis typically proceeds via a two-step sequence:

  • Chlorination of 4-methylaniline:
    4-Methylaniline+Cl22-Chloro-4-methylaniline\text{4-Methylaniline} + \text{Cl}_2 \rightarrow \text{2-Chloro-4-methylaniline}
    This step introduces the chlorine atom at the ortho position relative to the amine group.

  • Diazotization and Azide Formation:

    • Diazotization with NaNO₂/HCl at 0–5°C:
      2-Chloro-4-methylaniline+NaNO2+HClDiazonium salt\text{2-Chloro-4-methylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt}

    • Azide substitution using NaN₃:
      Diazonium salt+NaN31-Azido-2-chloro-4-methylbenzene\text{Diazonium salt} + \text{NaN}_3 \rightarrow \text{1-Azido-2-chloro-4-methylbenzene}

This method yields the target compound in ~85% purity, requiring subsequent purification via flash chromatography (hexane/ethyl acetate, 4:1) .

Optimization Challenges

  • Temperature Control: Exothermic diazotization necessitates strict temperature regulation to prevent decomposition.

  • Byproduct Formation: Competing reactions, such as the formation of phenolic derivatives, are minimized by maintaining acidic conditions (pH < 3).

Chemical Reactivity and Transformations

Cycloaddition Reactions

The azido group participates in 1,3-dipolar cycloadditions with terminal alkynes, catalyzed by lanthanide complexes (e.g., Sm[N(SiMe₃)₂]₃) :
1-Azido-2-chloro-4-methylbenzene+RC≡CH1,5-Disubstituted 1,2,3-triazole\text{1-Azido-2-chloro-4-methylbenzene} + \text{RC≡CH} \rightarrow \text{1,5-Disubstituted 1,2,3-triazole}
This reaction proceeds with excellent regioselectivity (>95% 1,5-isomer) under mild conditions (50°C, toluene), enabling applications in click chemistry .

Functional Group Interconversions

  • Reduction to Amines: Hydrogenation over Pd/C yields 2-chloro-4-methylaniline, a precursor to pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chlorine atom can be displaced by alkoxides or amines in polar aprotic solvents (e.g., DMF, DMSO).

Applications in Medicinal Chemistry and Materials Science

Bioorthogonal Labeling

The azido group’s bioorthogonality allows selective tagging of biomolecules. For instance, triazole formation via strain-promoted azide-alkyne cycloaddition (SPAAC) enables live-cell imaging without interfering with native biochemical processes.

Antimicrobial and Anticancer Agents

Derivatives of 1-azido-2-chloro-4-methylbenzene exhibit promising biological activities:

ActivityMechanismEfficacy (IC₅₀)Source
AntimicrobialDisruption of bacterial cell wall12.5 µg/mLVulcanChem
AnticancerROS generation and apoptosis induction8.7 µMVulcanChem

These effects are attributed to the azide’s ability to generate cytotoxic reactive oxygen species (ROS) upon cellular uptake.

Comparative Analysis with Structural Analogues

The compound’s reactivity diverges from analogues due to substituent effects:

CompoundKey DifferencesReactivity Profile
1-Azido-4-chlorobenzeneLacks methyl group; increased polarityFaster cycloaddition kinetics
1-Azido-2-methylbenzeneLacks chlorine; reduced electron withdrawalLower regioselectivity in substitutions

The chlorine and methyl groups in 1-azido-2-chloro-4-methylbenzene synergistically modulate its electronic properties, enhancing its utility in regioselective syntheses.

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